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Compound of Interest

Compound Name: 5Br-INACA

Cat. No.: B1382240 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the synthetic cannabinoid 5Br-INACA and its

structural analogs, with a focus on their receptor affinity for the cannabinoid receptors CB1 and

CB2. The information presented herein is supported by experimental data from published

scientific literature.

Introduction to 5Br-INACA and its Analogs
5Br-INACA is a synthetic cannabinoid characterized by a 5-bromo-indazole core. It belongs to

the broader class of indazole-3-carboxamide synthetic cannabinoids. A notable feature of some

of its analogs, such as MDMB-5Br-INACA and ADB-5'Br-INACA, is the absence of a traditional

N-alkyl "tail," a modification that significantly influences their pharmacological profile.[1]

Structure-activity relationship (SAR) studies reveal that modifications to the core structure, the

head group, and the presence or absence of a tail moiety all contribute to the receptor binding

affinity and functional activity of these compounds.

Data Presentation: Receptor Affinity and Functional
Activity
The following tables summarize the available quantitative data on the receptor binding affinity

(Kᵢ) and functional activity (EC₅₀) of 5Br-INACA and its structural analogs at human CB1 and

CB2 receptors.
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Table 1: CB1 and CB2 Receptor Functional Activity (EC₅₀) of 5Br-INACA Analogs
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Compoun
d

Core
Structure

Tail
Moiety

Head
Group

CB1 EC₅₀
(nM)

CB2 EC₅₀
(nM)

Referenc
e

(S)-MDMB-

5'Br-

INACA

5-Bromo-

indazole

None ("tail-

less")

Methyl 3,3-

dimethylbut

anoate

>2000 - [2]

(S)-ADB-

5'Br-

INACA

5-Bromo-

indazole

None ("tail-

less")
Adamantyl - -

(S)-MDMB-

5'Br-

BUTINACA

5-Bromo-

indazole
Butyl

Methyl 3,3-

dimethylbut

anoate

82.1
79.1

(Emax)
[3]

(S)-ADB-

5'Br-

BUTINACA

5-Bromo-

indazole
Butyl Adamantyl 82.1 13.4 [3]

(S)-ADB-

INACA
Indazole

None ("tail-

less")
Adamantyl - - [3][4]

(S)-ADB-

5'F-

BUTINACA

5-Fluoro-

indazole
Butyl Adamantyl 28.8 - [3][4]

MDMB-

5'Cl-

BUTINACA

5-Chloro-

indazole
Butyl

Methyl 3,3-

dimethylbut

anoate

10.6 - [5][6]

MDMB-5'F-

BUTINACA

5-Fluoro-

indazole
Butyl

Methyl 3,3-

dimethylbut

anoate

5.75 - [5][6]

MDMB-

BUTINACA
Indazole Butyl

Methyl 3,3-

dimethylbut

anoate

8.90 - [5][6]

MDMB-

4en-

PINACA

Indazole Pent-4-enyl

Methyl 3,3-

dimethylbut

anoate

17.9 - [5][6]
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MDMB-

INACA
Indazole

None ("tail-

less")

Methyl 3,3-

dimethylbut

anoate

3690 - [6]

Note: A hyphen (-) indicates that data was not available in the cited sources. Emax refers to the

maximum efficacy.

Table 2: CB1 and CB2 Receptor Binding Affinity (Kᵢ) of Related Synthetic Cannabinoids

Compound CB1 Kᵢ (nM) CB2 Kᵢ (nM) Reference

5F-MDMB-PICA 1.24 - [7]

5F-ADB-PINACA 1.43 0.694 [8]

5F-ADBICA 2.72 1.83 [8]

AMB 0.866 0.973 [8]

MMB-018 15.1 14.0 [8]

PX-2 127 17.4 [8]

PX-1 485 164 [8]

Note: This table includes related synthetic cannabinoids to provide a broader context for

binding affinities, as specific Kᵢ values for many 5Br-INACA analogs are not readily available in

the literature.

Experimental Protocols
Radioligand Displacement Binding Assay
This assay is employed to determine the binding affinity (Kᵢ) of a test compound by measuring

its ability to compete with a radiolabeled ligand for binding to the CB1 or CB2 receptor.

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells)

stably expressing human CB1 or CB2 receptors. The cells are homogenized in a cold lysis
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buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and

resuspended in a binding buffer.[9]

Binding Reaction: The prepared membranes are incubated with a fixed concentration of a

radiolabeled cannabinoid receptor ligand (e.g., [³H]CP55,940) and varying concentrations of

the unlabeled test compound.[1]

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C or

37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.[5]

[9]

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through

glass fiber filters, which traps the membranes with the bound radioligand. The filters are then

washed with ice-cold buffer to remove any unbound radioligand.[9]

Quantification: The amount of radioactivity retained on the filters is quantified using a liquid

scintillation counter.

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the

concentration of the test compound that inhibits 50% of the specific binding of the

radioligand) is determined. The Kᵢ value is then calculated from the IC₅₀ value using the

Cheng-Prusoff equation.

β-Arrestin Recruitment Assay
This functional assay measures the ability of a compound to activate the CB1 or CB2 receptor

and trigger the recruitment of the intracellular protein β-arrestin 2.

Cell Culture: Cells (e.g., CHO-K1) are engineered to stably co-express the human CB1 or

CB2 receptor and a β-arrestin 2 fusion protein (e.g., fused to a component of a reporter

enzyme like β-galactosidase).[1][10]

Compound Addition: The cells are plated in multi-well plates and the test compounds are

added at various concentrations.

Incubation: The cells are incubated for a specific period (e.g., 90 minutes) to allow for

receptor activation and subsequent β-arrestin 2 recruitment.[11]
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Detection: A substrate for the reporter enzyme is added, and the resulting signal (e.g.,

chemiluminescence) is measured using a plate reader. The intensity of the signal is

proportional to the extent of β-arrestin recruitment.[10][11]

Data Analysis: Dose-response curves are generated to determine the EC₅₀ (the

concentration of the compound that produces 50% of the maximal response) and the Emax

(the maximum effect of the compound).

cAMP Accumulation Assay
This functional assay determines whether a compound acts as an agonist or antagonist at

Gαi/o-coupled receptors like CB1 and CB2 by measuring changes in intracellular cyclic

adenosine monophosphate (cAMP) levels.

Cell Culture: Cells expressing the CB1 or CB2 receptor are plated in multi-well plates.

Forskolin Stimulation: The cells are typically stimulated with forskolin, an adenylyl cyclase

activator, to increase basal cAMP levels.

Compound Addition: The test compound is added to the cells. CB1/CB2 receptor agonists

will inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.

Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP

concentration is measured using a competitive enzyme immunoassay (EIA) or a

fluorescence-based biosensor.[12]

Data Analysis: The results are used to generate dose-response curves to determine the

EC₅₀ and Emax for agonists or the IC₅₀ for antagonists.
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Caption: Simplified signaling pathway of CB1/CB2 receptors upon activation by a 5Br-INACA
analog.
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Caption: Workflow of a radioligand displacement binding assay for determining receptor affinity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1382240?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1382240?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

